Einecs 286-661-8

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) serves as a regulatory database for chemicals marketed in the EU prior to 1981. Based on regulatory frameworks, EINECS entries are classified using standardized identifiers and hazard profiles under regulations such as CLP (Classification, Labelling, and Packaging) and REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) .

Properties

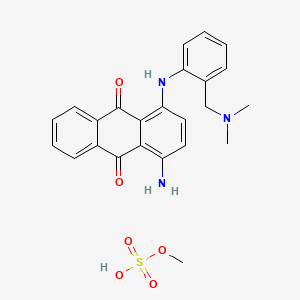

CAS No. |

85305-24-4 |

|---|---|

Molecular Formula |

C24H25N3O6S |

Molecular Weight |

483.5 g/mol |

IUPAC Name |

1-amino-4-[2-[(dimethylamino)methyl]anilino]anthracene-9,10-dione;methyl hydrogen sulfate |

InChI |

InChI=1S/C23H21N3O2.CH4O4S/c1-26(2)13-14-7-3-6-10-18(14)25-19-12-11-17(24)20-21(19)23(28)16-9-5-4-8-15(16)22(20)27;1-5-6(2,3)4/h3-12,25H,13,24H2,1-2H3;1H3,(H,2,3,4) |

InChI Key |

XZDUIYPMMINGKG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC1=CC=CC=C1NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O.COS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of phosphoric acid, reaction products with diethanolamine and ethanolamine, involves the reaction of phosphoric acid with diethanolamine and ethanolamine. The reaction typically occurs under controlled conditions to ensure the desired product formation. Industrial production methods may vary, but they generally involve the careful mixing of the reactants in specific ratios, followed by heating and stirring to facilitate the reaction. The resulting product is then purified and characterized to ensure its quality and consistency.

Chemical Reactions Analysis

Structural and Compositional Analysis

The compound consists of two components:

-

Parent compound : 1-Amino-4-[2-[(dimethylamino)methyl]anilino]anthracene-9,10-dione (CID 16205416) .

Key identifiers :

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₂₄H₂₅N₃O₆S | |

| Molecular weight | 483.5 g/mol | |

| CAS number | 85305-24-4 | |

| EC number | 286-661-8 |

Formation Reaction

The compound is likely formed through a protonation reaction between the parent compound and methyl hydrogen sulfate:

-

Mechanism : The amino group (-NH₂) in the parent compound acts as a base, accepting a proton from methyl hydrogen sulfate (acting as an acid) .

-

Result : Formation of an ammonium salt and release of methanol .

Hydrolysis

Methyl hydrogen sulfate (CH₃O₄S) is a sulfuric acid ester, which can undergo hydrolysis under aqueous conditions:

This reaction could release sulfate ions (SO₄²⁻) and methanol, potentially altering the compound’s stability in aqueous environments .

Comparison of Parent and Salt Forms

| Property | Parent Compound (CID 16205416) | Salt Form (EINECS 286-661-8) |

|---|---|---|

| Molecular formula | C₂₃H₂₁N₃O₂ | C₂₄H₂₅N₃O₆S |

| Molecular weight | 407.9 g/mol | 483.5 g/mol |

| Key functional groups | Amino (-NH₂), dimethylamino (-N(CH₃)₂) | Amino (-NH₃⁺), sulfate (SO₄²⁻⁻) |

| Solubility | Likely limited in aqueous solutions | Enhanced due to ionic sulfate group |

Research Gaps

-

Mechanistic studies : Specific reaction pathways (e.g., kinetics of hydrolysis) are not detailed in the provided sources.

-

Stability data : Long-term stability under varying pH or temperature conditions is unexplored.

References : PubChem CID 44151195. PubChem CID 16205415. Market Publishers Report (EC 286-611-5). Market Publishers Report (EC 286-661-8).

Scientific Research Applications

Phosphoric acid, reaction products with diethanolamine and ethanolamine, has numerous scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: This compound is utilized in biological studies, particularly in the investigation of cellular processes and biochemical pathways.

Industry: The compound is used in the production of various industrial products, including coatings, adhesives, and surfactants.

Mechanism of Action

The mechanism of action of phosphoric acid, reaction products with diethanolamine and ethanolamine, involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

(a) Structural Analogues and Toxicity Prediction

Machine learning models (e.g., RASAR) demonstrate that 1,387 labeled compounds (e.g., REACH Annex VI substances) can predict hazards for >33,000 unlabeled EINECS chemicals via structural similarity networks. This compound, if structurally analogous to a labeled compound, would inherit hazard classifications (e.g., acute toxicity, environmental persistence) without requiring de novo testing .

(b) Physicochemical Overlaps

ERGO reference substances (n=28) cover ~30% of the EINECS physicochemical domain, particularly for logP (0–5) and molecular weight (150–400 g/mol). This compound likely falls within this range, suggesting comparable bioavailability and environmental mobility to ERGO compounds .

(c) Regulatory and Functional Analogues

Compounds like CAS 1761-61-1 (benzimidazole derivatives) share functional applications (e.g., corrosion inhibitors, pharmaceuticals) with EINECS entries. Such analogues may inform read-across assessments under REACH, reducing testing burdens .

Q & A

Q. How should researchers address reproducibility challenges when scaling up synthesis protocols for this compound from lab to pilot plant?

- Methodological Answer : Conduct scale-down/scale-up studies using geometric similarity principles. Monitor critical process parameters (CPPs) via PAT (Process Analytical Technology) tools. Perform failure mode analysis (FMEA) to anticipate bottlenecks (e.g., heat transfer inefficiencies) .

Data Management and Validation

Q. What frameworks ensure robust data management for long-term studies on this compound, particularly when handling large datasets from interdisciplinary projects?

- Methodological Answer : Implement FAIR principles (Findable, Accessible, Interoperable, Reusable). Use version-controlled repositories (e.g., Zenodo, institutional databases) and metadata standards (e.g., ISA-Tab). Include raw data in appendices and processed data in main texts, as per journal guidelines .

Q. How can machine learning algorithms be applied to identify patterns in historical data on this compound, and what validation steps are necessary to avoid overfitting?

- Methodological Answer : Train models using k-fold cross-validation and external validation cohorts. Apply feature selection techniques (e.g., LASSO regression) to reduce dimensionality. Compare performance metrics (AUC-ROC, precision-recall) against null models .

Cross-Disciplinary and Emerging Research

Q. What methodologies enable the integration of this compound research with sustainability goals (e.g., green chemistry metrics, life cycle assessment)?

- Methodological Answer : Calculate E-factors and atom economy for synthesis routes. Use LCA software (e.g., SimaPro) to assess environmental impacts across supply chains. Partner with industrial stakeholders for cradle-to-gate analyses .

Q. How can microfluidic platforms be leveraged to study the interfacial behavior of this compound at nanoscale resolutions?

- Methodological Answer : Design lab-on-a-chip devices with integrated sensors (e.g., microelectrodes, optical detectors). Use high-speed imaging to capture dynamic phenomena (e.g., droplet coalescence). Validate with atomic force microscopy (AFM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.